![molecular formula C14H19NO2 B7458183 N-cyclohexyl-4-(hydroxymethyl)-benzamide](/img/structure/B7458183.png)
N-cyclohexyl-4-(hydroxymethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(hydroxymethyl)-benzamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. It is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders.
Mechanism of Action
N-cyclohexyl-4-(hydroxymethyl)-benzamide acts as a positive allosteric modulator of AMPA receptors. It enhances the activity of these receptors by increasing the opening of the ion channel, which leads to an increase in the flow of calcium ions into the cell. This increase in calcium ion influx is essential for the induction of long-term potentiation, which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(hydroxymethyl)-benzamide has been shown to enhance synaptic plasticity, improve cognitive function, and increase the survival of neurons in animal models of neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-4-(hydroxymethyl)-benzamide in lab experiments is its potency and specificity for AMPA receptors. However, one limitation is that it is not suitable for use in human studies due to its potential toxicity and lack of selectivity for different subtypes of AMPA receptors.
Future Directions
For research on N-cyclohexyl-4-(hydroxymethyl)-benzamide include the development of more potent and selective compounds that can be used in human studies. Additionally, research on the potential use of N-cyclohexyl-4-(hydroxymethyl)-benzamide in combination with other drugs for the treatment of neurological disorders is warranted. Furthermore, the investigation of the long-term effects of N-cyclohexyl-4-(hydroxymethyl)-benzamide on cognitive function and synaptic plasticity is essential for understanding its potential therapeutic benefits.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(hydroxymethyl)-benzamide involves the reaction of N-cyclohexyl-4-bromobenzamide with formaldehyde in the presence of sodium cyanoborohydride. This reaction produces N-cyclohexyl-4-(hydroxymethyl)-benzamide, which can be purified using column chromatography. The purity and yield of the compound can be optimized by adjusting the reaction conditions.
Scientific Research Applications
N-cyclohexyl-4-(hydroxymethyl)-benzamide has been extensively studied for its potential use in treating various neurological disorders, including stroke, traumatic brain injury, and Alzheimer's disease. It has been shown to enhance synaptic plasticity, which is essential for learning and memory. N-cyclohexyl-4-(hydroxymethyl)-benzamide has also been shown to improve cognitive function in animal models of neurological disorders.
properties
IUPAC Name |
N-cyclohexyl-4-(hydroxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOLRQZMPOJHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(hydroxymethyl)-benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.